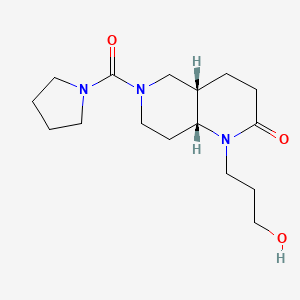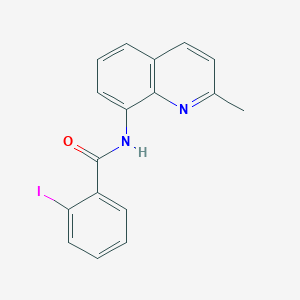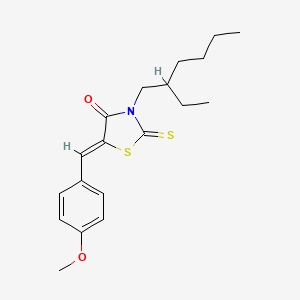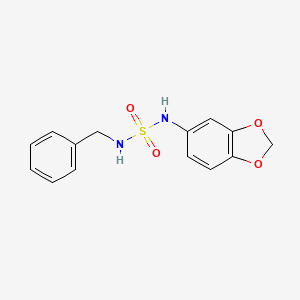![molecular formula C20H20N2O4 B5361994 {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid](/img/structure/B5361994.png)
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has been found to be produced by cyanobacteria, a type of photosynthetic bacteria. BMAA has gained attention due to its potential involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid is not fully understood. However, it has been suggested that this compound may act as an excitotoxin, causing the over-stimulation of neurons and leading to their death. This compound has also been shown to inhibit the uptake of glutamate, a neurotransmitter involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial function, and the activation of microglia, immune cells in the brain. This compound has also been shown to induce the formation of tau protein aggregates, a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of studying {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid is that it can be easily synthesized in the laboratory. However, one limitation is that this compound is not widely available, and its production by cyanobacteria can be influenced by various factors such as temperature, light, and nutrient availability.
未来方向
For {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid research include further investigation into its role in neurodegenerative diseases, the development of more sensitive detection methods, and the identification of potential therapeutic targets for the treatment of these diseases. Additionally, research into the environmental factors that influence this compound production by cyanobacteria can help inform strategies for preventing its exposure in humans.
Conclusion
In conclusion, this compound is a non-proteinogenic amino acid that has gained attention due to its potential involvement in neurodegenerative diseases. Its synthesis method has been well-established, and its scientific research application has been focused on its role in neurodegenerative diseases. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. While studying this compound has its advantages and limitations, future directions for research include further investigation into its role in neurodegenerative diseases and the development of more sensitive detection methods.
合成方法
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid can be synthesized through various methods, including the reaction of l-alanine with acrylonitrile in the presence of hydrogen cyanide, or through the reaction of l-alanine with acrylamide and cyanide. Other methods include the reaction of l-serine with acrylonitrile and cyanide, or through the reaction of l-serine with acrylamide and cyanide.
科学研究应用
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid has been found to be produced by various strains of cyanobacteria, including those found in freshwater and marine environments. It has been suggested that this compound may be involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as amyotrophic lateral sclerosis (ALS) and Huntington's disease.
属性
IUPAC Name |
2-[[2-(3-benzyl-1-methyl-2-oxoindol-3-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22-16-10-6-5-9-15(16)20(19(22)26,11-14-7-3-2-4-8-14)12-17(23)21-13-18(24)25/h2-10H,11-13H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANNMQMDLWQCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5361927.png)

![3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5361934.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)
![5-methyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-pyrazinecarboxamide](/img/structure/B5361950.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361988.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362001.png)

![4-ethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5362023.png)